3-(2-Isopropyl-5-methylphenoxy)azetidine
Overview
Description
“3-(2-Isopropyl-5-methylphenoxy)azetidine” is a chemical compound with the molecular formula C13H19NO . It has a molecular weight of 205.3 g/mol . This product is intended for research use only.
Synthesis Analysis
Azetidines are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The synthesis of azetidines can be accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium .Molecular Structure Analysis
The molecular structure of “3-(2-Isopropyl-5-methylphenoxy)azetidine” is represented by the formula C13H19NO . This indicates that the molecule is composed of 13 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 1 oxygen atom .Chemical Reactions Analysis
Azetidines are known for their unique reactivity due to their considerable ring strain . They are excellent candidates for ring-opening and expansion reactions . The reactivity of azetidines can be triggered under appropriate reaction conditions .Scientific Research Applications
Nanotechnology
Lastly, this compound could be investigated for its potential use in nanotechnology. It might be used to functionalize nanoparticles, imparting them with specific properties for targeted drug delivery or diagnostic applications.
Each of these applications represents a unique field of study where 3-(2-Isopropyl-5-methylphenoxy)azetidine can contribute significantly. The compound’s versatility and reactivity make it a valuable asset in various scientific disciplines. While the search results provided information on the compound’s availability and some safety data , the specific applications in scientific research are extrapolated based on the compound’s chemical structure and properties.
Safety and Hazards
The safety and hazards associated with “3-(2-Isopropyl-5-methylphenoxy)azetidine” are not well-documented. It is recommended to handle this compound with care and use it for research purposes only.
Future Directions
Azetidines have been recognized for their potential in various fields such as peptidomimetic and nucleic acid chemistry . They also represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions . Future research may focus on the development of new synthetic strategies and applications of azetidines .
properties
IUPAC Name |
3-(5-methyl-2-propan-2-ylphenoxy)azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-9(2)12-5-4-10(3)6-13(12)15-11-7-14-8-11/h4-6,9,11,14H,7-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXGRAGCTGLMPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Isopropyl-5-methylphenoxy)azetidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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